MK-1084 Demonstrates High Potency in Biochemical and Cellular Assays Against KRAS G12C
MK-1084 exhibits high potency as a KRAS G12C inhibitor, with a biochemical IC50 of 1.2 nM in a guanine nucleotide exchange assay and a cellular IC50 of 9 nM in a phospho-ERK1/2 assay using the H358 NSCLC cell line . This level of potency is consistent with, or in some reports exceeds, the reported biochemical IC50 values for sotorasib (approximately 2.8 nM) and adagrasib (approximately 5 nM) under comparable conditions [1][2]. This data supports the selection of MK-1084 as a highly potent tool compound for studying KRAS G12C-dependent signaling.
| Evidence Dimension | Biochemical and cellular inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 1.2 nM (biochemical nucleotide exchange); IC50 = 9 nM (cellular p-ERK1/2 in H358 cells) |
| Comparator Or Baseline | Sotorasib (AMG 510): Biochemical IC50 ≈ 2.8 nM; Adagrasib (MRTX849): Biochemical IC50 ≈ 5 nM |
| Quantified Difference | MK-1084 shows comparable or slightly improved biochemical potency (1.2 nM vs. 2.8-5 nM) and a cellular IC50 of 9 nM. |
| Conditions | In vitro guanine nucleotide exchange assay; H358 cell line phospho-ERK1/2 assay (2-hour treatment) |
Why This Matters
High potency is a prerequisite for achieving target engagement at lower drug concentrations, potentially reducing off-target effects and enabling lower clinical doses.
- [1] Canon J, Rex K, Saiki AY, et al. The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature. 2019;575(7781):217-223. View Source
- [2] Hallin J, Engstrom LD, Hargis L, et al. The KRAS G12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients. Cancer Discov. 2020;10(1):54-71. View Source
